Propanol,1(or 2)-(1-methylethoxy)-

説明

Propanol, also known as propyl alcohol, is a three-carbon alcohol with the molecular formula C3H8O . It is a colorless liquid that falls under the category of primary alcohols . There are two isomers of propanol – 1-propanol and 2-propanol, also known as isopropanol or rubbing alcohol .

Synthesis Analysis

The production of propanol, particularly 1-propanol, is commonly carried out through the hydroformylation of ethylene . This process, also known as the oxo process, involves the reaction of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propanal . The propanal is then reduced to propanol using hydrogen . 2-Propanol, on the other hand, is usually produced by the hydration of propene in the presence of acid catalysts .Molecular Structure Analysis

The molecular structure of propanol consists of a three-carbon chain with a hydroxyl (OH) group attached to one of the carbon atoms . In the case of 1-propanol, the OH group is attached to the first carbon atom, while in 2-propanol, it is attached to the second carbon atom .Chemical Reactions Analysis

Being an alcohol, propanol exhibits typical alcohol characteristics. It is capable of forming esters, ethers, and other derived compounds . Under the influence of acids or specific catalysts, propanol can undergo dehydration to produce propene, an important industrial chemical . It also readily undergoes oxidation to produce propanoic acid .Physical And Chemical Properties Analysis

Propanol is characterized by its relatively low melting and boiling points compared to other alcohols . It has a boiling point of around 97 degrees Celsius and a melting point of approximately -127 degrees Celsius . It is a volatile substance, presenting a moderate evaporation rate . Propanol is completely miscible in water, and can dissolve in many organic solvents as well .Safety and Hazards

Like many other alcohols, propanol can have harmful effects on human health if improperly handled . Exposure can lead to irritation of the eyes, skin, and respiratory system . In severe cases, it can result in central nervous system depression, leading to symptoms such as dizziness, confusion, and even unconsciousness . While propanol is biodegradable and not typically viewed as a significant environmental hazard, large spills can lead to local environmental contamination .

特性

IUPAC Name |

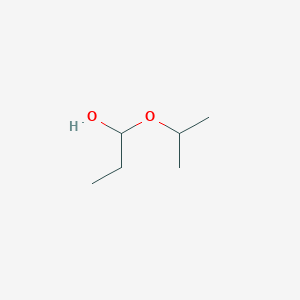

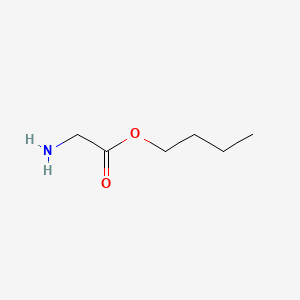

1-propan-2-yloxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-6(7)8-5(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNLGCNVBJCBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, [9,10-anthracenediylbis(oxy)]bis[trimethyl-](/img/structure/B3050807.png)